![molecular formula C25H26ClFN4O2 B2493707 N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1116045-27-2](/img/structure/B2493707.png)
N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidinyl piperidine compounds involves multiple steps, starting from commercially available precursors. For instance, a practical synthesis of a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors involves converting 2,4-dichloro-5-fluoropyrimidine to a tert-butyl piperidine-1-carboxylate derivative, which is then deprotected to yield the final amine dihydrochloride in good overall yield. This process exemplifies the synthetic routes that can be applied to similar compounds, highlighting the efficiency and economic viability of these methods (Zhang et al., 2009).
Applications De Recherche Scientifique
Analytical Methods Development
Capillary electrophoresis is a technique used to separate ionic species by their charge and frictional forces. In a study focused on imatinib mesylate and related substances, nonaqueous capillary electrophoretic separation was developed, which might provide insights into analytical methods applicable to compounds like N-(2-chloro-4-fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide. This method demonstrated the potential for quality control in pharmaceuticals, highlighting its significance in the analysis of complex mixtures related to medicinal compounds (Ye et al., 2012).
Drug Discovery and Development
The compound CERC-301, closely related structurally to this compound, was investigated for its pharmacological properties. It demonstrated high binding affinity to specific receptors, showcasing the importance of structural design in drug efficacy. Such studies underscore the crucial role of molecular structure in targeting specific biological pathways, which could be relevant for the development of this compound in therapeutic contexts (Garner et al., 2015).
Molecular Docking and Computational Studies
Computational chemistry and molecular docking play a pivotal role in modern drug discovery. A study on certain pyrimidine derivatives demonstrated the utility of computational methods in understanding molecular interactions, binding affinities, and potential bioactivity. This approach can be highly relevant for exploring the therapeutic potential and biochemical interactions of this compound (Jayarajan et al., 2019).
Neuroinflammation Imaging
The development of specific ligands for PET imaging of neuroinflammation markers like CSF1R is crucial in understanding and diagnosing neurodegenerative diseases. A study on a related compound highlighted its potential in neuroinflammation imaging, demonstrating the relevance of structural analogs of this compound in developing diagnostic tools for diseases like Alzheimer’s (Lee et al., 2022).
Vascular Endothelial Growth Factor Receptor Inhibition
The inhibition of specific receptors like VEGFR3 is a promising approach in cancer therapy. A study on thieno[2,3-d]pyrimidine derivatives as VEGFR3 inhibitors underscores the potential of this compound in therapeutic applications, particularly in inhibiting pathways involved in cancer progression (Li et al., 2021).
Propriétés
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O2/c1-2-17-3-7-21(8-4-17)33-24-14-23(29-16-30-24)31-11-9-18(10-12-31)25(32)28-15-19-5-6-20(27)13-22(19)26/h3-8,13-14,16,18H,2,9-12,15H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCARBRQMZTJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]amine](/img/structure/B2493628.png)
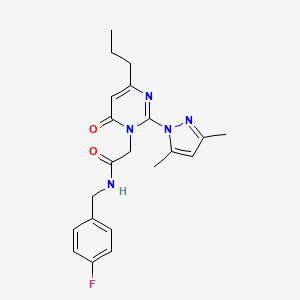
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)
![2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2493632.png)
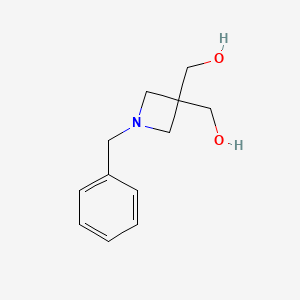
![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)
![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)
![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)
![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)
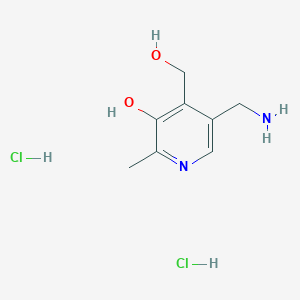
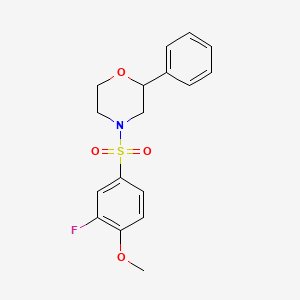
![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)
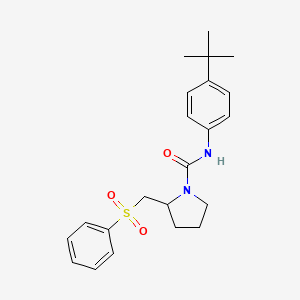
![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)